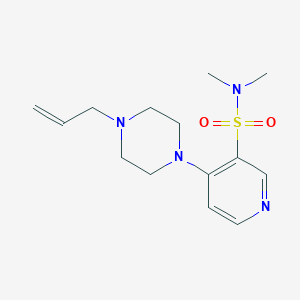![molecular formula C19H22N4O B215402 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as DABCYL, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a quencher in fluorescence resonance energy transfer (FRET) experiments. DABCYL has a unique structure that makes it an ideal quencher for FRET studies.
作用机制
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile acts as a quencher in FRET experiments by absorbing the energy from the excited state of the fluorophore and dissipating it as heat. This results in the reduction of the fluorescence signal from the fluorophore. The efficiency of quenching depends on the distance between the fluorophore and the quencher, as well as the spectral overlap between the two.
Biochemical and Physiological Effects:
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
实验室实验的优点和局限性
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several advantages as a quencher in FRET experiments. It has a high quenching efficiency, a broad spectral range, and a low background signal. It is also non-toxic and easy to use. However, 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has some limitations as well. It can only be used in FRET experiments that involve a specific fluorophore that has spectral overlap with 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. It is also sensitive to environmental factors such as pH, temperature, and ionic strength.
未来方向
There are several future directions for the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research. One direction is the development of new fluorophores that have spectral overlap with 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This would expand the range of FRET experiments that can be performed using 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a quencher. Another direction is the development of new techniques for measuring FRET, such as time-resolved FRET and single-molecule FRET. These techniques would provide more detailed information about the conformational changes and interactions of biomolecules. Finally, the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in live-cell imaging and in vivo studies is an area of active research. The development of new methods for delivering 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to specific cells and tissues would allow for the study of biological processes in real-time and in their native environment.
Conclusion:
In conclusion, 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, or 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a fluorescent dye that has been widely used as a quencher in FRET experiments. It has a unique structure that makes it an ideal quencher for FRET studies. 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several advantages as a quencher, but also has some limitations. There are several future directions for the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research, including the development of new fluorophores, new FRET techniques, and the use of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in live-cell imaging and in vivo studies.
合成方法
The synthesis of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 4-(diethylamino)benzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a catalyst. The reaction results in the formation of 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
科学研究应用
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been widely used as a quencher in FRET studies. FRET is a powerful tool for studying various biological processes such as protein-protein interactions, protein-DNA interactions, and enzyme-substrate interactions. 1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been used as a quencher in FRET experiments to study the conformational changes of proteins, the binding of ligands to proteins, and the activity of enzymes.
属性
产品名称 |
1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-5-22(6-2)17-9-7-16(8-10-17)13-21-23-15(4)11-14(3)18(12-20)19(23)24/h7-11,13H,5-6H2,1-4H3/b21-13- |
InChI 键 |
KKMVHURNNSEUOF-BKUYFWCQSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2C(=CC(=C(C2=O)C#N)C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
